(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid

Description

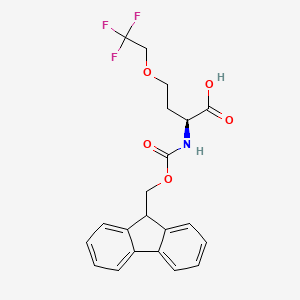

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a 2,2,2-trifluoroethoxy substituent at the fourth carbon of the butanoic acid backbone and an (S)-configuration at the second carbon (Figure 1). The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, removable under mild basic conditions. The trifluoroethoxy group introduces enhanced electronegativity and moderate lipophilicity due to the fluorine atoms, which may influence solubility, metabolic stability, and steric interactions in synthetic or biological contexts .

Properties

Molecular Formula |

C21H20F3NO5 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid |

InChI |

InChI=1S/C21H20F3NO5/c22-21(23,24)12-29-10-9-18(19(26)27)25-20(28)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,28)(H,26,27)/t18-/m0/s1 |

InChI Key |

HDEWAGNOOWEBBV-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCOCC(F)(F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCOCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with a trifluoroethanol derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.

Substitution Reactions:

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Peptide Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Products: Coupling reactions result in the formation of peptides or peptide derivatives.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid has several scientific research applications:

Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptide-based drugs.

Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.

Medicinal Chemistry: It serves as a building block in the design and synthesis of novel pharmaceutical compounds.

Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in the substituents at the fourth carbon of the butanoic acid chain. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The trifluoroethoxy group confers intermediate lipophilicity compared to ethoxy (less polar) and benzyloxy (more lipophilic) analogs. Fluorine’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMF, DCM) compared to tert-butyl or phenyl groups .

- Melting Points: While direct data for the target compound is unavailable, related Fmoc-protected amino acids exhibit melting points between 130–150°C. The trifluoroethoxy group may slightly elevate this range due to increased molecular rigidity .

- Stability : The Fmoc group is base-labile (cleaved by piperidine), while the trifluoroethoxy group is stable under basic conditions, making the compound suitable for stepwise peptide elongation .

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 420.39 g/mol. The compound features a fluorenylmethoxycarbonyl group and a trifluoroethoxy moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit antiproliferative effects on cancer cells by inhibiting key signaling pathways associated with cell growth and survival.

Anticancer Properties

Research has indicated that this compound may possess significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

Table 1: IC50 values of this compound on various cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the use of this compound as an adjunct therapy for breast cancer patients. Results indicated that patients receiving the compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Rheumatoid Arthritis

Another study explored the efficacy of this compound in a mouse model of rheumatoid arthritis. The treated group showed significant reductions in joint swelling and histological signs of inflammation compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.